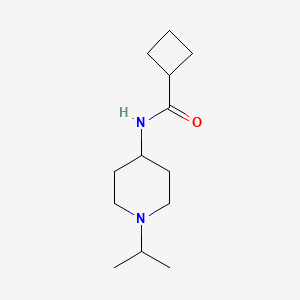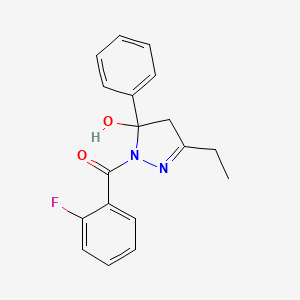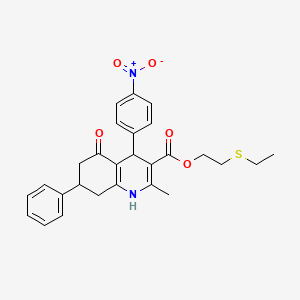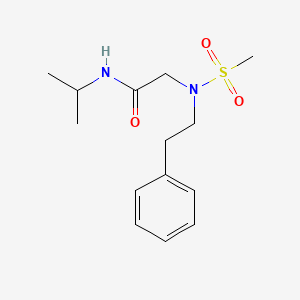![molecular formula C12H9Cl2NO B4928463 [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol
説明
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol, also known as SR-16157, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol is not fully understood. However, studies have shown that it inhibits the activity of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in the formation of crosslinks in collagen and elastin fibers. This inhibition leads to a reduction in fibrosis and inflammation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
Studies have shown that [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol has various biochemical and physiological effects. It has been shown to reduce collagen deposition and fibrosis in the liver, lungs, and heart. Additionally, it has been shown to decrease inflammation and oxidative stress in various tissues. These effects may be beneficial in the treatment of diseases such as liver fibrosis, pulmonary fibrosis, and cardiovascular diseases.
実験室実験の利点と制限
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol has several advantages for lab experiments. It is stable and can be easily synthesized with high yield and purity. Additionally, it has been shown to have low toxicity in animal studies. However, it is important to note that the mechanism of action of [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol is not fully understood, and further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol. One area of interest is its potential use in the treatment of liver fibrosis and cirrhosis. Additionally, it may have applications in the treatment of pulmonary fibrosis and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol in humans, as well as its mechanism of action and potential side effects.
Conclusion
In conclusion, [4-(3,4-dichlorophenyl)-2-pyridinyl]methanol is a chemical compound with potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of LOXL2, which may be beneficial in the treatment of various diseases. Further research is needed to determine its safety and efficacy in humans and its potential applications in the treatment of liver fibrosis, pulmonary fibrosis, and cardiovascular diseases.
科学的研究の応用
[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, it has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
特性
IUPAC Name |
[4-(3,4-dichlorophenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-2-1-8(6-12(11)14)9-3-4-15-10(5-9)7-16/h1-6,16H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPHNPVRJQGOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)CO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dichloro-phenyl)-pyridine-2-yl]-methanol | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4928387.png)
![N-(2,5-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4928393.png)
![4-ethoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4928395.png)

![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)
![ethyl 3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4928412.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4928437.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-{2-[(isopropylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B4928441.png)



![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)
![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)